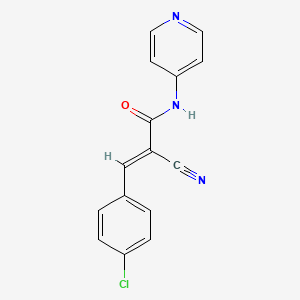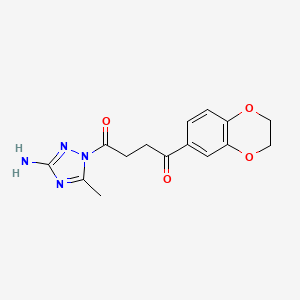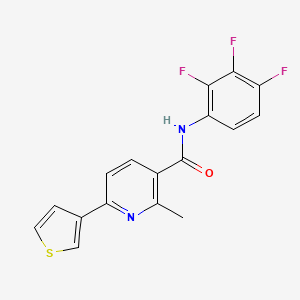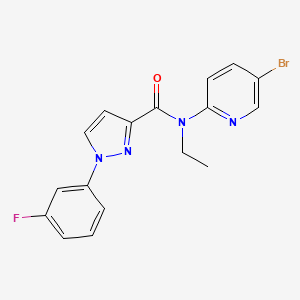
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as CFMTI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFMTI belongs to the class of thiazole compounds and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to have a good safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in animal models. However, 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models of arthritis, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in cancer therapy. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Additionally, research is needed to improve the solubility and pharmacokinetic properties of 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide to enhance its effectiveness in vivo.
Métodos De Síntesis
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form 2-(2-chlorophenyl)-N-(2-fluorophenyl) acetamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and cancer.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-21(14-9-5-4-8-13(14)19)17(22)15-10-20-16(23-15)11-6-2-3-7-12(11)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWGEHOEGNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)